FNDR-20123

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

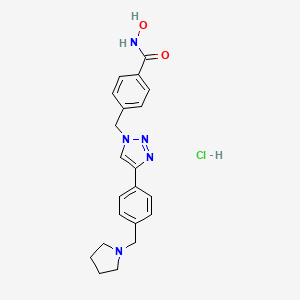

N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2.ClH/c27-21(23-28)19-9-5-17(6-10-19)14-26-15-20(22-24-26)18-7-3-16(4-8-18)13-25-11-1-2-12-25;/h3-10,15,28H,1-2,11-14H2,(H,23,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJSGJVDCCRISR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C3=CN(N=N3)CC4=CC=C(C=C4)C(=O)NO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FNDR-20123: A Pan-HDAC Inhibitor Targeting Plasmodium falciparum

An In-depth Technical Guide on the Mechanism of Action

Abstract

The emergence and spread of multidrug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents with distinct mechanisms of action. FNDR-20123 has been identified as a potent, first-in-class, and orally active histone deacetylase (HDAC) inhibitor with significant activity against both the asexual and sexual stages of P. falciparum. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, in vitro and in vivo efficacy, and the experimental methodologies used for its characterization. This guide is intended for researchers, scientists, and drug development professionals in the field of malaria therapeutics.

Introduction

Malaria remains a significant global health challenge, primarily caused by the protozoan parasite Plasmodium falciparum. The parasite's ability to develop resistance to existing drugs underscores the urgent need for new therapeutic strategies.[1][2][3] Epigenetic regulation, particularly through histone acetylation and deacetylation, has emerged as a promising area for antimalarial drug discovery.[3][4] Histone deacetylases (HDACs) are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs disrupts this process, leading to hyperacetylation of histones and subsequent alterations in gene expression that can be detrimental to parasite survival. This compound was discovered through the screening of a library of HDAC inhibitors and has demonstrated potent antimalarial activity.

Mechanism of Action: Targeting Histone Deacetylases

This compound functions as a pan-HDAC inhibitor, targeting the HDAC enzymes of P. falciparum. This inhibition leads to an increase in the acetylation of histones, which in turn modulates gene expression within the parasite, ultimately leading to its death. The compound has been shown to inhibit Plasmodium HDAC with a high degree of potency. Isoform selectivity screening has revealed that this compound is a pan-HDAC inhibitor, similar to vorinostat, and also inhibits Class III HDAC isoforms at nanomolar concentrations. The activity of this compound is not affected by the resistance profiles of various multidrug-resistant (MDR) strains of P. falciparum, suggesting a low risk for the development of cross-resistance.

The proposed mechanism of action is visualized in the following diagram:

Caption: this compound inhibits HDAC, leading to histone hyperacetylation and parasite death.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity against P. falciparum and human cells.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| Plasmodium HDAC | 31 |

| Human HDAC | 3 |

| P. falciparum Asexual Blood Stage | 41-42 |

| Male Gametocytes | 190 |

| Female Gametocytes | > 5000 |

Table 2: Human HDAC Isoform Selectivity of this compound

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 25 |

| HDAC2 | 29 |

| HDAC3 | 2 |

| HDAC6 | 11 |

| HDAC8 | 282 |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

HDAC Activity Screening

The inhibitory activity of this compound against P. falciparum and human HDACs was assessed using a fluorescent activity assay.

Caption: Workflow for determining HDAC inhibitory activity using a fluorescent assay.

Protocol:

-

Recombinant P. falciparum HDAC1 (PfHDAC1) or human HDAC isoforms were used.

-

The enzyme was incubated with varying concentrations of this compound.

-

A fluorogenic HDAC substrate was added to initiate the reaction.

-

After incubation, a developer solution was added to stop the reaction and generate a fluorescent signal.

-

Fluorescence was measured using a plate reader, and IC50 values were calculated from the dose-response curves.

P. falciparum Asexual Blood Stage Assay

The anti-malarial activity of this compound against the asexual blood stage of P. falciparum (3D7 strain) was determined to assess its potency in killing the parasite form responsible for clinical symptoms.

Protocol:

-

P. falciparum 3D7 strain was cultured in human erythrocytes at a specific parasitemia and hematocrit.

-

The parasite cultures were treated with serial dilutions of this compound for a defined period (e.g., 72 hours).

-

Parasite growth inhibition was quantified using methods such as DNA content measurement with a fluorescent dye (e.g., DAPI) or by [3H]hypoxanthine incorporation.

-

IC50 values were determined by fitting the data to a dose-response curve.

Gametocyte Functional Viability Assay

To evaluate the transmission-blocking potential of this compound, its activity against male and female gametocytes was assessed.

Protocol:

-

P. falciparum gametocyte cultures were established and matured.

-

Mature gametocytes were treated with various concentrations of this compound.

-

For male gametocytes, the viability was assessed by measuring exflagellation (the emergence of male gametes).

-

For female gametocytes, viability can be assessed through various markers or downstream assays.

-

IC50 values were calculated based on the reduction in gametocyte viability.

In Vitro Killing Profile

The rate of parasite killing by this compound was compared to that of standard antimalarial drugs.

Protocol:

-

Synchronized P. falciparum 3D7 parasites were treated with this compound at a concentration corresponding to 10 times its IC50.

-

Samples were taken at various time points (e.g., 24, 48, 72, 96, 120 hours).

-

The drug was washed out, and the viability of the remaining parasites was quantified using a limiting dilution technique.

-

The number of viable parasites over time was plotted to determine the killing rate.

In Vivo Efficacy in a Mouse Model

The therapeutic efficacy of this compound was evaluated in a humanized SCID mouse model infected with P. falciparum.

Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse model.

Protocol:

-

SCID mice engrafted with human erythrocytes were infected intravenously with P. falciparum.

-

Once parasitemia was established, the mice were treated with this compound via a specified route (e.g., oral, subcutaneous).

-

Treatment was administered daily for a set number of days.

-

Parasitemia was monitored regularly by analyzing tail blood smears.

-

The reduction in parasitemia in the treated group was compared to a vehicle control group to determine efficacy.

Conclusion

This compound is a promising antimalarial candidate that acts through the inhibition of Plasmodium falciparum histone deacetylases. Its potent activity against both asexual and sexual stages of the parasite, including multidrug-resistant strains, highlights its potential as a valuable tool in the fight against malaria. The detailed mechanistic understanding and established experimental protocols for this compound provide a solid foundation for its further development as a novel therapeutic agent. The pan-HDAC inhibitory nature of this compound warrants further investigation to optimize its selectivity and therapeutic window.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Histone deacetylase inhibitor AR-42 and achiral analogues kill malaria parasites in vitro and in mice - PMC [pmc.ncbi.nlm.nih.gov]

FNDR-20123: A Pan-HDAC Inhibitor for Combating Multi-Drug Resistant Malaria

A Technical Overview for Researchers and Drug Development Professionals

The emergence and spread of multi-drug resistant (MDR) strains of Plasmodium falciparum, the deadliest species of malaria parasite, pose a significant threat to global public health. This necessitates the urgent development of novel antimalarial agents with distinct mechanisms of action. FNDR-20123, a potent histone deacetylase (HDAC) inhibitor, has emerged as a promising candidate in the fight against malaria, demonstrating significant activity against both sensitive and MDR parasite strains. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism and development workflow.

Core Mechanism of Action: Targeting Epigenetic Regulation

This compound functions by inhibiting histone deacetylases (HDACs), enzymes crucial for the epigenetic regulation of gene expression in P. falciparum.[1][2][3][4] By blocking HDAC activity, this compound disrupts the normal life cycle of the parasite, impacting its growth and replication.[1] This mechanism of action is distinct from many existing antimalarials, suggesting a low probability of cross-resistance with current therapies.

Quantitative Efficacy and Selectivity

This compound has demonstrated potent inhibitory activity against both parasite and human HDACs, as well as significant antimalarial activity in various assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound against HDACs

| Target | IC50 (nM) |

| Plasmodium falciparum HDAC | 31 |

| Human HDAC | 3 |

| Human HDAC1 | 25 |

| Human HDAC2 | 29 |

| Human HDAC3 | 2 |

| Human HDAC6 | 11 |

| Human HDAC8 | 282 |

Source:

Table 2: Antimalarial Activity of this compound

| Assay | Strain/Stage | IC50 (nM) |

| Asexual Blood-Stage Assay | P. falciparum 3D7 | 41 - 42 |

| Male Gametocyte Functional Viability | P. falciparum | 190 |

| Female Gametocyte Functional Viability | P. falciparum | > 5000 |

Source:

Table 3: Activity of this compound against Multi-Drug Resistant P. falciparum Strains

| Strain | Resistance Profile | IC50 (nM) |

| Dd2 | Chloroquine, Pyrimethamine, Mefloquine | Similar to sensitive strains |

| K1 | Chloroquine, Pyrimethamine | Similar to sensitive strains |

| R539T | Artemisinin resistance marker | Similar to sensitive strains |

| Other resistant strains | Various | The compound was sensitive in all tested mutant/strains. |

Source:

Preclinical Pharmacokinetics and Safety Profile

Preclinical studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) and safety profile of this compound.

Table 4: Summary of ADME and Safety Data for this compound

| Parameter | Result |

| Microsomal Stability (Human/Mouse/Rat) | > 75% remaining after 2 hours |

| Plasma Protein Binding (Human) | 57% |

| hERG Liability | > 100 µM |

| Cytochrome P450 (CYP) Isoform Inhibition | IC50 > 25 µM |

| Cytotoxicity (HepG-2 and THP-1 cell lines) | Negligible |

| Oral Pharmacokinetics (Rats, 100 mg/kg) | Cmax = 1.1 µM, T1/2 = 5.5 h |

Source:

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

HDAC Activity Screening

The inhibitory activity of this compound against P. falciparum and human HDAC isoforms was assessed using a fluorescent activity assay.

-

Enzyme Source: Recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8) and P. falciparum HDAC1 (PfHDAC1) were used.

-

Assay Principle: The assay measures the fluorescence generated upon the deacetylation of a fluorogenic substrate by the HDAC enzyme.

-

Procedure:

-

The optimized concentration of the enzyme (4 ng/µL for PfHDAC1) was incubated with varying concentrations of this compound.

-

Trichostatin A (TSA) was used as a positive control inhibitor.

-

The fluorogenic substrate was added to initiate the reaction.

-

Fluorescence was measured over time to determine the rate of deacetylation.

-

IC50 values were calculated by fitting the dose-response data to a non-linear regression curve.

-

P. falciparum Asexual Blood-Stage Assay

This assay determined the efficacy of this compound against the asexual erythrocytic stages of P. falciparum.

-

Parasite Strain: P. falciparum 3D7 strain was used.

-

Culture Conditions: Parasites were maintained in human red blood cells at 5% hematocrit and 1% parasitemia.

-

Procedure:

-

Synchronized ring-stage parasites were incubated with serial dilutions of this compound for a full life cycle (typically 48-72 hours).

-

Parasite growth was quantified using DNA-intercalating dyes (e.g., SYBR Green I) or by microscopy.

-

IC50 values, the concentration at which parasite growth is inhibited by 50%, were determined.

-

Gametocyte Functional Viability Assay

The transmission-blocking potential of this compound was evaluated by assessing its activity against male and female gametocytes.

-

Assay Principle: This assay measures the ability of male gametocytes to undergo exflagellation (formation of motile microgametes) and the viability of female gametocytes.

-

Procedure:

-

Mature gametocyte cultures were treated with different concentrations of this compound.

-

For the male functional assay, exflagellation was induced and the number of exflagellation centers was counted.

-

For the female functional assay, viability was assessed using specific markers.

-

IC50 values were determined based on the reduction in gametocyte function.

-

In Vivo Efficacy in a SCID Mouse Model

The therapeutic efficacy of this compound was tested in a humanized severe combined immunodeficient (SCID) mouse model infected with P. falciparum.

-

Animal Model: NOD-scid IL-2Rγnull mice engrafted with human erythrocytes.

-

Infection: Mice were infected intravenously with P. falciparum-parasitized human red blood cells.

-

Treatment:

-

This compound was administered via oral (p.o.), subcutaneous (s.c.), or intraperitoneal (i.p.) routes.

-

Treatment was initiated post-infection and continued for a defined period.

-

Chloroquine was used as a standard drug for comparison.

-

-

Efficacy Measurement:

-

Parasitemia was monitored by microscopic examination of blood smears.

-

The reduction in parasitemia in treated mice compared to a vehicle control group was used to determine efficacy.

-

Visualizing the Path to a Novel Antimalarial

The following diagrams illustrate the core mechanism of action of this compound and the general workflow for its preclinical evaluation.

Caption: this compound inhibits HDACs, leading to altered gene expression and parasite death.

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a significant advancement in the quest for novel antimalarial therapies. Its potent, pan-HDAC inhibitory activity, efficacy against a wide range of multi-drug resistant P. falciparum strains, and favorable preclinical profile make it a strong candidate for further development. The distinct epigenetic mechanism of action holds the promise of a durable and effective treatment option, addressing the critical challenge of drug resistance in malaria. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the global fight against this devastating disease.

References

Preclinical Safety and Toxicity Profile of FNDR-20123: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical safety and toxicity profile of FNDR-20123, a novel histone deacetylase (HDAC) inhibitor under investigation for the treatment of Plasmodium falciparum malaria. The data herein is compiled from in vitro and in vivo studies designed to assess the compound's safety, tolerability, and pharmacokinetic properties, which are critical for its further development as a potential anti-malarial therapeutic.

Executive Summary

This compound has demonstrated a promising preclinical safety profile. Key findings indicate that the compound exhibits low cytotoxicity to human cell lines, is stable in liver microsomes, and does not show significant inhibition of major cytochrome P450 (CYP) isoforms or the hERG channel, suggesting a low potential for drug-drug interactions and cardiac-related adverse effects. Furthermore, a 14-day in vivo toxicokinetic study in rats revealed no significant abnormalities in body weight or gross organ pathology at a daily dose of 100 mg/kg.

In Vitro Safety and Toxicity

A series of in vitro assays were conducted to evaluate the safety and potential liabilities of this compound. These studies are fundamental in predicting potential adverse effects and determining the compound's suitability for further preclinical and clinical development.

Table 1: Summary of In Vitro Safety Profile of this compound

| Parameter | Assay | Result | Implication |

| Cardiac Liability | hERG Inhibition | > 100 µM | Low risk of drug-induced QT prolongation. |

| Drug-Drug Interaction Potential | CYP Isoform Inhibition (unspecified isoforms) | IC50 > 25 µM | Low potential for metabolic drug-drug interactions. |

| Metabolic Stability | Human, Mouse, and Rat Liver Microsomal Stability | > 75% remaining after 2 hours | High stability, suggesting a lower clearance rate. |

| Plasma Protein Binding | Human Plasma | 57% | Moderate binding, with a significant fraction of unbound, active compound. |

| Cytotoxicity | HepG-2 and THP-1 Cell Lines | Negligible | Low potential for direct cellular toxicity. |

Experimental Protocols

hERG Liability Assay: The potential for this compound to inhibit the human Ether-à-go-go-Related Gene (hERG) channel was assessed to evaluate the risk of cardiac arrhythmia. While the specific assay format was not detailed in the provided information, these studies are typically conducted using automated patch-clamp systems on cells stably expressing the hERG channel.

Cytochrome P450 (CYP) Inhibition Assay: The inhibitory potential of this compound against major CYP isoforms was evaluated to assess the likelihood of drug-drug interactions. Standard in vitro assays using human liver microsomes and specific CYP isoform probe substrates are typically employed for this purpose.

Liver Microsomal Stability Assay: The metabolic stability of this compound was determined by incubating the compound with liver microsomes from humans, mice, and rats. The percentage of the parent compound remaining over time is measured to predict its metabolic clearance in vivo.

Plasma Protein Binding Assay: The extent of this compound binding to human plasma proteins was determined, likely using methods such as equilibrium dialysis or ultrafiltration. This parameter is crucial for understanding the fraction of the drug that is free to exert its pharmacological effect.

Cytotoxicity Assay: The cytotoxicity of this compound was evaluated against the human liver cancer cell line HepG-2 and the human monocytic cell line THP-1. Standard cell viability assays, such as MTT or MTS assays, are typically used to measure the effect of the compound on cell proliferation and survival.

In Vivo Safety and Pharmacokinetics

In vivo studies were conducted in rodent models to assess the toxicokinetics and general tolerability of this compound following repeated administration.

Table 2: Summary of In Vivo Toxicokinetic and Pharmacokinetic Profile of this compound in Rats

| Study Type | Species | Dose | Duration | Key Findings |

| Toxicokinetic Study | Rat | 100 mg/kg (daily) | 14 days | No abnormalities in body weight or gross organ pathology. |

| Pharmacokinetic Study | Rat | 100 mg/kg (oral) | Single dose | Cmax = 1.1 µM, T1/2 = 5.5 hours. |

Experimental Protocols

14-Day Toxicokinetic Study in Rats: A 14-day toxicokinetic study was performed to assess the safety and tolerability of this compound upon repeated dosing. Rats were administered a daily oral dose of 100 mg/kg. Throughout the study, animals were monitored for changes in body weight and general health. At the conclusion of the study, a gross pathological examination of major organs was conducted to identify any treatment-related abnormalities.

Oral Pharmacokinetic Study in Rats: A single-dose oral pharmacokinetic study was conducted in rats to determine the absorption, distribution, and elimination profile of this compound. Following oral administration of a 100 mg/kg dose, blood samples were collected at various time points to measure the plasma concentration of the compound. Key pharmacokinetic parameters, including maximum concentration (Cmax) and half-life (T1/2), were calculated from the resulting concentration-time profile.

Mechanism of Action and Therapeutic Context

This compound is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression in Plasmodium falciparum. By inhibiting HDACs, this compound disrupts the parasite's life cycle, leading to its death. The compound has shown significant efficacy in reducing parasitemia in a mouse model of P. falciparum infection when administered both orally and subcutaneously.[1][2][3]

Table 3: In Vitro Anti-malarial Activity of this compound

| Target | Assay | IC50 |

| Plasmodium HDAC | HDAC Activity Assay | 31 nM |

| Human HDAC | HDAC Activity Assay | 3 nM |

| P. falciparum (asexual blood stage) | Asexual Blood Stage Assay | 41-42 nM |

| P. falciparum (male gametocytes) | Gametocyte-Functional Viability Assay | 190 nM |

| P. falciparum (female gametocytes) | Gametocyte-Functional Viability Assay | > 5 µM |

The high potency against the parasite's HDACs and its efficacy in in vivo models, coupled with a favorable preclinical safety profile, position this compound as a promising candidate for further development as a novel anti-malarial drug.

Visualizing Experimental Workflows and Pathways

To further elucidate the experimental processes and the compound's mechanism of action, the following diagrams are provided.

Caption: Workflow of the preclinical safety evaluation of this compound.

Caption: Proposed mechanism of action of this compound via HDAC inhibition.

References

- 1. Discovery of this compound, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

FNDR-20123: A Technical Guide to a Novel Histone Deacetylase Inhibitor for Anti-Malarial Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

FNDR-20123 is a potent, first-in-class, orally active histone deacetylase (HDAC) inhibitor identified as a promising candidate for the treatment of Plasmodium falciparum malaria.[1][2][3] It exhibits significant activity against both the asexual and sexual stages of the parasite, suggesting potential for both treating active infections and preventing transmission.[2] This technical guide provides a comprehensive overview of the structural and chemical properties of this compound, its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its key pharmacological data.

Structural and Chemical Properties

This compound is a hydroxamic acid-based HDAC inhibitor. Its chemical structure and properties are summarized below.

| Property | Value |

| IUPAC Name | (2S)-2-[[1-(4-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonyl]amino]-N,N-dimethyl-6-(N-hydroxycarbamoyl)hexanamide |

| Molecular Formula | C26H31N5O4 |

| Molecular Weight | 477.56 g/mol |

| Canonical SMILES | Cc1ccc(cc1)n1cc(c(n1)C(=O)NC(CCCCN(C)C)C(=O)O)c1ccccc1 |

| CAS Number | 2641930-61-0 |

| ClogP | 1.917 |

| Polar Surface Area (PSA) | 114.2 Ų |

Mechanism of Action: HDAC Inhibition

This compound exerts its anti-malarial effect by inhibiting histone deacetylases (HDACs), particularly PfHDAC1, a class I HDAC in Plasmodium falciparum.[4] HDACs are critical enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.

By inhibiting PfHDAC1, this compound leads to hyperacetylation of histones, which in turn de-regulates the tightly controlled transcriptional program of the parasite. This disruption affects a wide range of essential cellular processes, including:

-

Asexual Proliferation: Inhibition of HDACs disrupts the expression of genes crucial for the parasite's asexual replication within red blood cells.

-

Host Cell Invasion: The expression of genes encoding for merozoite surface proteins and rhoptry proteins, which are essential for invading new red blood cells, is altered.

-

Gametocytogenesis: The development of sexual stage parasites (gametocytes) is impaired, which is critical for transmission to mosquitoes.

-

Metabolic Processes: Key metabolic pathways necessary for parasite survival are disrupted.

The downstream effect is a collapse of the parasite's ability to replicate, invade host cells, and differentiate, ultimately leading to parasite death.

Figure 1: Signaling pathway of this compound-mediated HDAC inhibition in P. falciparum.

Synthesis

While the specific, step-by-step synthesis of this compound has not been publicly disclosed, a plausible synthetic route can be derived from general methods for synthesizing hydroxamic acid-based HDAC inhibitors. The synthesis would likely involve the coupling of a carboxylic acid intermediate with a protected hydroxylamine, followed by deprotection.

Figure 2: Plausible synthetic workflow for this compound.

Quantitative Data

In Vitro Activity

| Target/Assay | IC50 (nM) |

| Plasmodium HDAC | 31 |

| Human HDAC (HeLa nuclear extract) | 3 |

| P. falciparum (asexual blood-stage) | 42 |

| Male Gametocytes | 190 |

| Female Gametocytes | > 5000 |

| Human HDAC1 | 25 |

| Human HDAC2 | 29 |

| Human HDAC3 | 2 |

| Human HDAC6 | 11 |

| Human HDAC8 | 282 |

Data sourced from Potluri et al., 2020.

Pharmacokinetics and Safety

| Parameter | Value |

| Microsomal Stability (Human, Mouse, Rat) | > 75% remaining after 2 hours |

| Plasma Protein Binding (Human) | 57% |

| hERG Liability | > 100 µM |

| CYP Isoform Inhibition | IC50 > 25 µM |

| Cytotoxicity (HepG2, THP-1) | Negligible |

| Oral Pharmacokinetics (Rat, 100 mg/kg) | Cmax = 1.1 µM, T1/2 = 5.5 h |

Data sourced from Potluri et al., 2020.

Experimental Protocols

P. falciparum Asexual Blood-Stage Assay

This assay is used to determine the in vitro anti-malarial activity of compounds against the asexual replicative stage of P. falciparum.

-

Parasite Culture: P. falciparum 3D7 strain is maintained in human O+ red blood cells at 5% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Assay Setup: Asynchronous parasite cultures with approximately 0.5-1% parasitemia are seeded into 384-well plates containing serial dilutions of this compound.

-

Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.

-

Growth Measurement: Parasite growth is quantified using a SYBR Green I-based fluorescence assay. A lysis buffer containing SYBR Green I is added to the wells, and after a 24-hour incubation in the dark at room temperature, fluorescence is read on a plate reader (excitation: 485 nm, emission: 535 nm).

-

Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA. The IC50 values are calculated by non-linear regression analysis of the dose-response curves.

HDAC Activity Assay

This assay measures the inhibitory effect of this compound on HDAC enzyme activity.

-

Enzyme and Substrate: Recombinant human HDAC isoforms or HeLa cell nuclear extract are used as the enzyme source. A fluorogenic substrate, Boc-Lys(Ac)-AMC, is used.

-

Reaction Setup: The HDAC enzyme is pre-incubated with various concentrations of this compound in an assay buffer.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the Boc-Lys(Ac)-AMC substrate. After incubation at 37°C, the reaction is stopped by the addition of a developer solution containing a trypsin-like protease and an HDAC inhibitor (to prevent further deacetylation).

-

Fluorescence Measurement: The developer cleaves the deacetylated substrate, releasing the fluorescent AMC molecule. Fluorescence is measured using a microplate reader (excitation: 355 nm, emission: 460 nm).

-

Data Analysis: The IC50 values are determined from the dose-response curves of enzyme inhibition.

Gametocyte Functional Viability Assay

This assay assesses the activity of this compound against the sexual stages of the parasite, which are responsible for transmission.

-

Gametocyte Culture: Mature stage V gametocytes of P. falciparum are cultured.

-

Compound Treatment: Gametocytes are treated with serial dilutions of this compound for 48 hours.

-

Activation of Gametogenesis: Male gametogenesis (exflagellation) is induced by a temperature drop and the addition of xanthurenic acid.

-

Quantification:

-

Male Gametocytes: Exflagellation centers are counted under a microscope.

-

Female Gametocytes: The viability of female gametes can be assessed using specific markers or by their ability to be fertilized in vitro.

-

-

Data Analysis: The IC50 values are calculated based on the reduction in male exflagellation or female gamete viability compared to untreated controls.

Conclusion

This compound is a highly potent HDAC inhibitor with promising anti-malarial properties. Its activity against both asexual and sexual stages of P. falciparum, combined with a favorable pharmacokinetic and safety profile, makes it a strong candidate for further pre-clinical and clinical development as a novel treatment for malaria. The detailed information provided in this guide serves as a valuable resource for researchers and drug developers working in the field of anti-malarial therapeutics.

References

- 1. Discovery of this compound, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. A novel multistage antiplasmodial inhibitor targeting Plasmodium falciparum histone deacetylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

Dual-Targeted Inhibition of Plasmodium and Human Histone Deacetylases by FNDR-20123: A Technical Overview

Disclaimer: As of the latest literature review, there is no publicly available information on a compound designated "FNDR-20123." This technical guide will utilize Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) as a well-characterized surrogate to illustrate the principles and methodologies relevant to the study of dual inhibitors of Plasmodium and human histone deacetylases (HDACs). Vorinostat is a potent pan-HDAC inhibitor with demonstrated activity against both parasite and human enzymes, making it an appropriate model for this analysis.

Executive Summary

Histone deacetylases (HDACs) are critical epigenetic regulators in both humans and the malaria parasite, Plasmodium falciparum. Their role in controlling gene expression and other cellular processes has established them as promising therapeutic targets for a range of diseases, including cancer and parasitic infections. This document provides a technical guide on the evaluation of dual-activity HDAC inhibitors, using Vorinostat (SAHA) as a case study. It details the inhibitory profile of Vorinostat against both human and Plasmodium HDACs, provides comprehensive experimental protocols for key assays, and visualizes the compound's mechanism of action and experimental workflows.

Quantitative Inhibitory Profile of Vorinostat (SAHA)

The inhibitory activity of Vorinostat has been quantified against various human HDAC isoforms and the asexual erythrocytic stages of P. falciparum. The following tables summarize the 50% inhibitory concentrations (IC₅₀) from multiple studies.

Table 1: Inhibitory Activity of Vorinostat against Human HDACs

| HDAC Isoform | IC₅₀ (nM) | Assay Type | Reference |

| HDAC1 | 10 | Cell-free | [1][2] |

| HDAC2 | ~10 (mixture with HDAC1) | Cell-free | [1] |

| HDAC3 | 20 | Cell-free | [1] |

| Pan-HDAC | ~10 | Cell-free | |

| HeLa Nuclear Extract | 630 | Cell-based |

Table 2: Antiplasmodial and Cytotoxic Activity of Vorinostat

| Organism/Cell Line | Strain/Type | IC₅₀ (nM) | Assay Type | Reference |

| Plasmodium falciparum | 3D7 (drug-sensitive) | ~150 | In vitro growth inhibition | |

| Plasmodium falciparum | 3D7 (drug-sensitive) | 310 (median) | Ex vivo schizont maturation | |

| Plasmodium falciparum | Clinical Isolates | 301 (median) | Ex vivo schizont maturation | |

| Plasmodium vivax | Clinical Isolates | 170 (median) | Ex vivo schizont maturation | |

| Human Cell Line | MCF-7 (Breast Adenocarcinoma) | 685 | Cytotoxicity (MTT) | |

| Human Cell Line | A549 (Lung Carcinoma) | 1640 | Cytotoxicity (MTT) | |

| Human Cell Line | SW-982 (Synovial Sarcoma) | 8600 | Cytotoxicity (MTS) | |

| Human Cell Line | SW-1353 (Chondrosarcoma) | 2000 | Cytotoxicity (MTS) |

Core Signaling Pathway and Mechanism of Action

Vorinostat functions by binding to the zinc-containing active site of class I and II HDACs, effectively blocking their enzymatic activity. This inhibition leads to an accumulation of acetylated histones, altering chromatin structure and leading to the transcription of genes that can induce cell cycle arrest and apoptosis in both cancer cells and Plasmodium parasites.

Figure 1. Mechanism of action for Vorinostat's dual inhibition.

Detailed Experimental Protocols

In Vitro HDAC Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits used for screening HDAC inhibitors.

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Reconstitute the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and a reference standard (e.g., Boc-Lys-AMC) in DMSO.

-

Dilute the HDAC enzyme source (e.g., HeLa nuclear extract or recombinant human/plasmodial HDAC) in Assay Buffer.

-

Prepare a stock solution of Vorinostat in DMSO and create a serial dilution series.

-

Prepare the Developer solution containing a protease (e.g., Trypsin) and a stop solution.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of Assay Buffer.

-

Add 5 µL of the serially diluted Vorinostat or DMSO (vehicle control).

-

Add 20 µL of the diluted HDAC enzyme source.

-

Incubate the plate for 10 minutes at 37°C.

-

Initiate the reaction by adding 5 µL of the HDAC substrate.

-

Incubate for 30-60 minutes at 37°C.

-

Stop the reaction by adding 20 µL of the Developer solution.

-

Incubate for an additional 15-30 minutes at 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

Subtract the background fluorescence from wells without enzyme.

-

Calculate the percent inhibition for each Vorinostat concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

In Vitro Antiplasmodial Growth Inhibition Assay (SYBR Green I)

This is a standard method for assessing the activity of compounds against the asexual erythrocytic stages of P. falciparum.

-

Parasite Culture:

-

Maintain a synchronous culture of P. falciparum (e.g., 3D7 strain) in human O+ erythrocytes at 2-5% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

-

Synchronize the parasite culture to the ring stage (e.g., using sorbitol treatment).

-

-

Assay Setup:

-

Prepare a serial dilution of Vorinostat in complete culture medium in a 96-well plate.

-

Add the synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.

-

Include positive controls (e.g., chloroquine) and negative controls (no drug).

-

Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

-

Lysis and Staining:

-

After incubation, freeze the plate at -80°C to lyse the erythrocytes.

-

Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I dye to each well.

-

Incubate in the dark for 1-2 hours at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~530 nm).

-

Calculate the percent inhibition and determine the IC₅₀ value as described for the HDAC assay.

-

Human Cell Line Cytotoxicity Assay (MTT/MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Culture:

-

Culture a human cell line (e.g., MCF-7, A549) in the appropriate medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

-

-

Assay Procedure:

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of Vorinostat.

-

Incubate for 48-72 hours.

-

-

Colorimetric Reaction:

-

Add 20 µL of MTT or MTS reagent to each well.

-

Incubate for 2-4 hours at 37°C. The reagent is reduced by metabolically active cells to a colored formazan product.

-

If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength (~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value.

-

Experimental and Logic Flow Visualization

The following diagrams illustrate the workflows for evaluating a dual HDAC inhibitor and the logical framework for hit-to-lead development.

Figure 2. Workflow for in vitro evaluation of a dual HDAC inhibitor.

Figure 3. Logical progression for developing a selective HDAC inhibitor.

References

Methodological & Application

FNDR-20123: Application Notes and Protocols for In Vitro P. falciparum Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of FNDR-20123, a first-in-class histone deacetylase (HDAC) inhibitor with potent anti-malarial activity against Plasmodium falciparum.

Introduction

This compound is an orally active HDAC inhibitor that has demonstrated significant activity against both the asexual and sexual stages of P. falciparum.[1][2][3] Its mechanism of action targets the epigenetic machinery of the parasite, a different approach from many existing anti-malarial drugs.[3] This makes it a valuable candidate for combating drug-resistant strains of malaria.[2] this compound has shown a favorable safety profile in preclinical studies, with good liver microsomal stability and low plasma protein binding.

Mechanism of Action

This compound functions by inhibiting Plasmodium histone deacetylases (HDACs). HDACs are crucial enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound is thought to induce hyperacetylation of histones, altering gene expression in the parasite and ultimately leading to its death.

Caption: Mechanism of action of this compound in P. falciparum.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Activity of this compound against P. falciparum

| Parameter | IC50 (nM) |

| P. falciparum Asexual Blood Stage | 41 |

| Male Gametocytes | 190 |

| Female Gametocytes | >5000 |

Table 2: this compound HDAC Inhibitory Activity

| Target | IC50 (nM) |

| Plasmodium HDAC | 31 |

| Human HDAC | 3 |

| Human HDAC1 | 25 |

| Human HDAC2 | 29 |

| Human HDAC3 | 2 |

| Human HDAC6 | 11 |

| Human HDAC8 | 282 |

Table 3: In Vivo Efficacy of this compound in a Mouse Model

| Dosage (mg/kg, p.o.) | Parasitemia Reduction |

| 10 | Significant reduction to 6.5% |

| 50 | Significant reduction to 2.57% |

Experimental Protocols

The following protocols are based on published methodologies for the in vitro culture of P. falciparum and assessment of anti-malarial compounds.

P. falciparum Culture Maintenance

This protocol describes the continuous in vitro culture of asexual P. falciparum blood stages.

Materials:

-

P. falciparum strain (e.g., 3D7)

-

Human red blood cells (RBCs), type O+

-

Complete Culture Medium (RPMI-1640 supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, and 50 µg/mL hypoxanthine)

-

Gas mixture (5% CO2, 5% O2, 90% N2)

-

37°C incubator

-

Sterile culture flasks and centrifuge tubes

Procedure:

-

Thaw cryopreserved P. falciparum parasites according to standard laboratory procedures.

-

Maintain the parasite culture in a suspension of human RBCs at a 5% hematocrit in complete culture medium.

-

Incubate the culture flasks at 37°C in a sealed chamber with the specified gas mixture.

-

Monitor the parasitemia daily by preparing a thin blood smear and staining with Giemsa.

-

When the parasitemia reaches 5-8%, sub-culture the parasites by diluting with fresh RBCs and complete culture medium to a parasitemia of 0.5-1%.

-

Change the culture medium daily to replenish nutrients and remove metabolic waste.

Caption: Workflow for continuous in vitroP. falciparum culture.

Asexual Blood Stage Drug Susceptibility Assay

This protocol is for determining the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum.

Materials:

-

Synchronized ring-stage P. falciparum culture (2% parasitemia, 2.5% hematocrit)

-

This compound stock solution (in DMSO)

-

Complete Culture Medium

-

96-well microtiter plates

-

DNA-intercalating fluorescent dye (e.g., SYBR Green I)

-

Lysis buffer with dye

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in complete culture medium in a 96-well plate. Include a drug-free control.

-

Add the synchronized ring-stage parasite culture to each well.

-

Incubate the plate for 72 hours at 37°C in the specified gas mixture.

-

After incubation, add the lysis buffer containing the fluorescent dye to each well.

-

Incubate in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the IC50 value by plotting the percent inhibition of parasite growth against the log of the drug concentration.

Caption: Workflow for the asexual blood stage drug susceptibility assay.

Gametocyte Viability Assay

This protocol assesses the activity of this compound against mature male gametocytes.

Materials:

-

Mature P. falciparum gametocyte culture (stage V)

-

This compound stock solution

-

Gametocyte culture medium

-

Xanthurenic acid

-

96-well plates

-

Microscope

Procedure:

-

Prepare a serial dilution of this compound in gametocyte culture medium in a 96-well plate.

-

Add the mature gametocyte culture to each well.

-

Incubate for 24 hours at 37°C.

-

Induce gametogenesis by adding xanthurenic acid.

-

Observe and count the number of exflagellating male gametes under a microscope.

-

Determine the IC50 value by comparing the number of exflagellating centers in the drug-treated wells to the drug-free control.

Safety and Handling

This compound is a potent chemical compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific laboratory conditions.

References

Application Notes and Protocols for FNDR-20123 in Plasmodium Asexual Blood Stage Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

FNDR-20123 is a potent, orally active, first-in-class pan-histone deacetylase (HDAC) inhibitor with significant antimalarial activity.[1][2] It targets the epigenetic machinery of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria.[2][3] By inhibiting HDACs, this compound disrupts the precise regulation of gene expression required for the parasite's complex lifecycle, particularly during the symptomatic asexual blood stage.[4] This disruption leads to parasite death, making this compound a promising candidate for antimalarial drug development. These application notes provide a detailed protocol for utilizing this compound in a standard Plasmodium falciparum asexual blood stage growth inhibition assay using the SYBR Green I fluorescence method.

Mechanism of Action: HDAC Inhibition in Plasmodium

In Plasmodium falciparum, gene expression is tightly regulated to ensure the timely production of proteins necessary for each stage of its lifecycle. This regulation is partly controlled by epigenetic mechanisms, including the acetylation and deacetylation of histones. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histones, generally leading to a more open chromatin structure and transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in condensed chromatin and transcriptional repression.

This compound, as a pan-HDAC inhibitor, prevents the removal of acetyl groups, leading to hyperacetylation of histones. This altered epigenetic state disrupts the normal pattern of gene expression, causing the inappropriate activation and repression of a large number of genes. This widespread transcriptional dysregulation ultimately leads to cell cycle arrest and parasite death.

Data Presentation

The following tables summarize the in vitro activity of this compound against Plasmodium falciparum and human cell lines, as well as its inhibitory activity against specific HDAC isoforms.

Table 1: In Vitro Antimalarial and Cytotoxic Activity of this compound

| Parameter | Strain/Cell Line | IC50 (nM) |

| Antimalarial Activity | ||

| Asexual Blood Stage | P. falciparum 3D7 | 41 |

| Asexual Blood Stage | P. falciparum (unspecified) | 42 |

| Male Gametocytes | P. falciparum | 190 |

| Female Gametocytes | P. falciparum | >5000 |

| Cytotoxicity | ||

| HepG-2 | Negligible | |

| THP-1 | Negligible |

Table 2: this compound Inhibitory Activity against HDAC Isoforms

| Target | IC50 (nM) |

| Plasmodium HDAC (PfHDAC1) | 31 |

| Human HDAC (general) | 3 |

| Human HDAC1 | 25 |

| Human HDAC2 | 29 |

| Human HDAC3 | 2 |

| Human HDAC6 | 11 |

| Human HDAC8 | 282 |

Experimental Protocols

This section provides a detailed protocol for a SYBR Green I-based fluorescence assay to determine the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum.

Materials

-

Plasmodium falciparum culture (e.g., 3D7 or Dd2 strain)

-

Human red blood cells (group O+)

-

Complete Medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate)

-

Albumax II (or human serum)

-

Hypoxanthine

-

Gentamicin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

SYBR Green I nucleic acid gel stain (10,000x stock)

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

96-well black, flat-bottom microplates

-

Sterile centrifuge tubes

-

Incubator with gas supply (5% CO2, 5% O2, 90% N2)

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Parasite Culture

-

Maintain a continuous culture of P. falciparum in human red blood cells at 5% hematocrit in complete medium supplemented with 0.5% Albumax II, 50 mg/L hypoxanthine, and 10 mg/L gentamicin.

-

Incubate the culture at 37°C in a sealed flask with a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment. This is crucial for obtaining reproducible results.

-

Monitor parasitemia daily by Giemsa-stained thin blood smears.

Drug Preparation

-

Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.

-

On the day of the assay, prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations in the assay plate. The final DMSO concentration in the wells should not exceed 0.5% to avoid toxicity to the parasites.

Assay Procedure

-

Prepare Parasite Suspension: Adjust a synchronized ring-stage P. falciparum culture to 0.5% parasitemia and 2% hematocrit in complete medium.

-

Plate Setup:

-

In a 96-well black, flat-bottom plate, add 100 µL of complete medium to the wells designated for negative controls (uninfected red blood cells) and 100 µL of the parasite suspension to the wells for positive controls (infected red blood cells with no drug) and experimental wells.

-

Add 100 µL of the serially diluted this compound solutions to the experimental wells.

-

Include wells with uninfected red blood cells at 2% hematocrit as a background control.

-

Also, include wells with a known antimalarial drug (e.g., chloroquine or artemisinin) as a positive control for inhibition.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a modular incubation chamber filled with the appropriate gas mixture.

-

Lysis and Staining:

-

Prepare the SYBR Green I lysis buffer by diluting the 10,000x SYBR Green I stock 1:5,000 in the lysis buffer (final concentration of 2x).

-

After the 72-hour incubation, carefully remove the plate from the incubator and add 100 µL of the SYBR Green I lysis buffer to each well.

-

Mix gently by pipetting.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

-

Fluorescence Reading: Measure the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Data Analysis

-

Background Subtraction: Subtract the average fluorescence intensity of the uninfected red blood cell wells (background) from all other readings.

-

Calculate Percent Inhibition: Determine the percent inhibition for each this compound concentration using the following formula:

% Inhibition = 100 - [ (Fluorescence of treated parasites / Fluorescence of untreated parasites) * 100 ]

-

IC50 Determination: Plot the percent inhibition against the log of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits parasite growth by 50%.

Conclusion

This compound is a potent inhibitor of Plasmodium falciparum asexual blood-stage growth, acting through the disruption of essential epigenetic regulatory mechanisms. The provided protocol for the SYBR Green I-based assay offers a reliable and high-throughput method for evaluating the in vitro efficacy of this compound and other potential antimalarial compounds. This information is intended to guide researchers in the further investigation and development of novel HDAC inhibitors for the treatment of malaria.

References

- 1. Profiling the anti-protozoal activity of anti-cancer HDAC inhibitors against Plasmodium and Trypanosoma parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iddo.org [iddo.org]

- 3. Histone Deacetylases Play a Major Role in the Transcriptional Regulation of the Plasmodium falciparum Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone Deacetylases Play a Major Role in the Transcriptional Regulation of the Plasmodium falciparum Life Cycle | PLOS Pathogens [journals.plos.org]

Application Notes and Protocols for Gametocyte Functional Viability Assay Using FNDR-20123

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the functional viability of Plasmodium falciparum gametocytes upon treatment with the histone deacetylase (HDAC) inhibitor, FNDR-20123. The methodology is based on the P. falciparum dual gamete formation assay (PfDGFA), which separately evaluates the viability of male and female gametocytes, the sexual stages of the parasite responsible for transmission to mosquitoes.

Introduction

Malaria eradication efforts are increasingly focused on transmission-blocking strategies, which aim to prevent the transfer of parasites from infected humans to mosquitoes. Gametocytes, the sexual precursors of the malaria parasite, are the primary target for such interventions. This compound is a potent HDAC inhibitor that has demonstrated activity against the asexual blood stages of P. falciparum. This protocol details the application of the gametocyte functional viability assay to determine the efficacy of this compound in inhibiting the sexual stages of the parasite, a critical step in evaluating its potential as a transmission-blocking drug candidate.

The assay described herein allows for the independent assessment of male and female gametocyte viability. Male gametocyte viability is determined by their ability to undergo exflagellation (the rapid formation of motile male gametes), while female gametocyte viability is assessed by the expression of the surface marker Pfs25 upon activation.

Data Presentation

The functional viability of P. falciparum gametocytes after treatment with this compound is summarized in the table below. The data indicates a significant inhibitory effect on male gametocytes at a nanomolar concentration, while the effect on female gametocytes is substantially less pronounced.

| Compound | Target Gametocyte | Parameter | Value | Reference |

| This compound | Male Gametocyte | IC50 | 190 nM | [1][2] |

| This compound | Female Gametocyte | IC50 | > 5 µM | [2][3][4] |

Experimental Workflow

The overall workflow for the gametocyte functional viability assay is depicted below.

Caption: Workflow of the Gametocyte Functional Viability Assay.

Experimental Protocols

This section provides a detailed methodology for the P. falciparum dual gamete formation assay (PfDGFA) to assess the effect of this compound.

Materials and Reagents

-

Plasmodium falciparum NF54 strain

-

O+ human erythrocytes

-

Human serum (A+)

-

Complete Culture Medium (RPMI 1640 with 25 mM HEPES, 50 mg/L hypoxanthine, 2 g/L glucose, 2 g/L sodium bicarbonate, and 10% A+ human serum)

-

Ookinete Medium (RPMI 1640 with 25 mM HEPES, 50 mg/L hypoxanthine, 2 g/L sodium bicarbonate, 100 µM xanthurenic acid, and 10% A+ human serum)

-

This compound (dissolved in 100% DMSO)

-

Methylene blue (positive control)

-

DMSO (negative control)

-

96-well round-bottom plates

-

Hypoxia chamber (3% O₂, 5% CO₂, 92% N₂)

Gametocyte Culture

-

Initiate P. falciparum gametocyte cultures by seeding asexual cultures at 1% ring-stage parasitemia and 4% hematocrit.

-

Maintain the cultures in a hypoxia chamber at 37°C.

-

Perform daily media changes for 14 days to allow for the development of mature stage V gametocytes.

-

On day 14, assess the maturity and functional viability of the gametocytes by quantifying male gamete formation (exflagellation).

Compound Treatment

-

In a 96-well round-bottom plate, add 150 µL of complete culture medium to each well.

-

Add this compound to the wells at the desired final concentrations. For dose-response analysis, a 12-point dilution series is recommended.

-

Include negative controls (0.25% DMSO final concentration) and positive controls (10 µM methylene blue final concentration).

-

Pre-warm the plate at 37°C for 20 minutes.

-

Resuspend the day-14 mature gametocyte culture and add 50 µL to each well.

-

Transfer the plate to a hypoxia chamber and incubate at 37°C for 24 hours.

Male Gametocyte Viability Assay (Exflagellation)

-

After the 24-hour incubation with the compound, take a 200 µL aliquot of the culture.

-

Centrifuge the aliquot and resuspend the pellet in 5 µL of ookinete medium to trigger exflagellation.

-

Load the suspension into a hemocytometer.

-

Incubate for 10-15 minutes at room temperature to allow for exflagellation.

-

Observe and count the number of exflagellation centers per field of view using a light microscope at 40x magnification.

-

Calculate the percentage inhibition of exflagellation relative to the DMSO control.

Female Gametocyte Viability Assay (Pfs25 Expression)

-

Following the 24-hour compound incubation, trigger gamete formation by adding ookinete medium.

-

Incubate for 24 hours to allow for the expression of Pfs25 on the surface of activated female gametes.

-

Fix the cells and stain with a fluorescently labeled anti-Pfs25 antibody.

-

Analyze the samples by flow cytometry to quantify the percentage of Pfs25-positive cells.

-

Calculate the percentage inhibition of female gamete formation relative to the DMSO control.

Signaling Pathway

The mechanism of action of this compound involves the inhibition of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression in P. falciparum. By inhibiting HDACs, this compound is thought to disrupt the normal cell cycle progression and viability of the parasite, including the sexual stages.

References

- 1. scispace.com [scispace.com]

- 2. Discovery of this compound, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of this compound, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for FNDR-20123 in In Vivo Mouse Models

For Research Use Only

Introduction

FNDR-20123 is a potent, first-in-class, orally active histone deacetylase (HDAC) inhibitor. It has demonstrated significant activity against both Plasmodium falciparum and human HDACs, making it a candidate for anti-malarial therapy.[1][2][3] Preclinical studies in various mouse models have been conducted to establish its pharmacokinetic profile, therapeutic efficacy, and safety.[4][5] These notes provide detailed protocols for the preparation and administration of this compound in mice, based on published research.

This compound primarily functions by inhibiting HDAC enzymes, including human HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and Class III isoforms. This inhibition disrupts essential post-translational modifications in the parasite, leading to a reduction in parasitemia.

Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Discovery of this compound, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Efficacy Testing of FNDR-20123 in a SCID Mouse Model

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Severe Combined Immunodeficient (SCID) mice are a critical tool in pre-clinical drug development, particularly in oncology. Their compromised immune system, lacking functional T and B cells, allows for the successful engraftment of human tumor cells, creating xenograft models that are invaluable for evaluating the in vivo efficacy of novel therapeutic agents.[1][2][3][4] These models are instrumental in studying human tumor growth and metastasis in a living organism.[5]

This document provides detailed application notes and protocols for testing the efficacy of FNDR-20123, a histone deacetylase (HDAC) inhibitor, using a SCID mouse xenograft model. This compound has been identified as a potent inhibitor of multiple HDAC isoforms, including HDAC1, HDAC2, HDAC3, and HDAC6. While initially investigated for its anti-malarial properties, its mechanism of action as an HDAC inhibitor makes it a candidate for evaluation in oncology, as HDAC inhibitors are a known class of anti-cancer agents.

The following sections will detail the experimental protocols, data presentation, and relevant biological pathways for assessing the therapeutic potential of this compound in a cancer context using a SCID mouse model.

Experimental Protocols

Cell Line Selection and Preparation

-

Cell Line Selection: Choose a human cancer cell line relevant to the therapeutic indication of interest. The choice of cell line should be based on its expression of relevant biomarkers and its known sensitivity to HDAC inhibitors.

-

Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Viability and Counting: Prior to implantation, ensure the viability of the cells is >95% using a trypan blue exclusion assay. Count the cells using a hemocytometer or an automated cell counter.

-

Cell Suspension Preparation: Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration for injection. For subcutaneous models, mixing the cell suspension with an extracellular matrix solution like Matrigel® can improve tumor take rates.

SCID Mouse Xenograft Model Establishment

-

Animal Husbandry: House SCID mice (e.g., CB-17/Icr-Prkdc scid /IcrIcoCrl) in a specific-pathogen-free (SPF) facility. Provide sterile food, water, and bedding. All procedures should be conducted in a laminar flow hood to maintain sterility.

-

Tumor Cell Implantation:

-

Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

-

For subcutaneous models, inject the prepared cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.

-

For orthotopic models, inject the cells into the organ of origin corresponding to the cancer type being studied.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor development.

-

Once tumors are palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

-

Monitor the body weight of the mice as an indicator of overall health.

-

This compound Efficacy Study Design

-

Animal Grouping: Once the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).

-

Treatment Groups:

-

Vehicle Control: Administer the vehicle used to dissolve this compound.

-

This compound Treatment Group(s): Administer this compound at various dose levels. The route of administration (e.g., oral gavage, intraperitoneal injection) should be determined based on the compound's properties.

-

Positive Control (Optional): Include a group treated with a standard-of-care chemotherapy agent for the selected cancer type.

-

-

Dosing and Schedule: The dosing regimen (dose, frequency, and duration) should be based on prior pharmacokinetic and toxicology studies.

-

Efficacy Endpoints:

-

Primary Endpoint: Tumor growth inhibition.

-

Secondary Endpoints:

-

Body weight changes.

-

Survival analysis.

-

Tumor weight at the end of the study.

-

Biomarker analysis of tumor tissue (e.g., histone acetylation, apoptosis markers).

-

-

Data Collection and Analysis

-

Tumor Measurements: Record tumor volumes and body weights for each mouse throughout the study.

-

Endpoint Analysis: At the end of the study (when tumors in the control group reach a maximum allowable size or at a predetermined time point), euthanize the mice and excise the tumors.

-

Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the differences between the treatment and control groups.

Data Presentation

Quantitative data from the efficacy study should be summarized in tables for clear comparison.

Table 1: In Vivo Efficacy of this compound on Tumor Growth

| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |

| Vehicle Control | e.g., Daily, p.o. | 120 ± 15 | 1500 ± 250 | - | -2 ± 1 |

| This compound | 10 mg/kg, Daily, p.o. | 125 ± 18 | 950 ± 180 | 36.7 | -3 ± 2 |

| This compound | 50 mg/kg, Daily, p.o. | 122 ± 16 | 450 ± 110 | 70.0 | -5 ± 3 |

| Positive Control | e.g., Doxorubicin, 5 mg/kg, Weekly, i.p. | 128 ± 20 | 300 ± 90 | 80.0 | -10 ± 4 |

Data are presented as mean ± standard error of the mean (SEM).

Table 2: In Vitro Activity of this compound

| Target | IC50 (nM) |

| Plasmodium HDAC | 31 |

| Human HDAC | 3 |

| HDAC1 | 25 |

| HDAC2 | 29 |

| HDAC3 | 2 |

| HDAC6 | 11 |

| HDAC8 | 282 |

| P. falciparum (asexual stage) | 41 |

| P. falciparum (male gametocytes) | 190 |

IC50 values for this compound against various HDACs and Plasmodium falciparum stages.

Visualizations

Signaling Pathway

Caption: this compound inhibits HDACs, leading to increased histone acetylation and tumor suppressor gene expression.

Experimental Workflow

Caption: Workflow for testing this compound efficacy in a SCID mouse xenograft model.

References

- 1. Potential of the scid mouse as a host for human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibody-deficient mice overcome obstacles to efficacy testing of biologics | Taconic Biosciences [taconic.com]

- 4. Immunodeficient Mice for Cancer Studies: Which host strain should I use? [jax.org]

- 5. Potential of the scid mouse as a host for human tumors | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: FNDR-20123 in Combination Therapy with other Antimalarials

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents with new mechanisms of action. FNDR-20123 is a first-in-class, orally active histone deacetylase (HDAC) inhibitor that has demonstrated potent activity against multiple life-cycle stages of P. falciparum, including drug-resistant strains.[1][2][3] By targeting the parasite's epigenetic machinery, this compound presents a promising new avenue for antimalarial therapy.[2][3]

These application notes provide a summary of the preclinical data for this compound and outline protocols for its investigation, both as a standalone agent and in combination with other antimalarials. The primary rationale for exploring combination therapy is to enhance efficacy, reduce the potential for the development of resistance, and align with the current best practice of artemisinin-based combination therapies (ACTs) for uncomplicated falciparum malaria.

Mechanism of Action: HDAC Inhibition

This compound functions as a pan-HDAC inhibitor, targeting the histone deacetylase enzymes of both Plasmodium and, to a greater extent, humans. HDACs are crucial for regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound is believed to induce hyperacetylation of histones, altering chromatin structure and leading to dysregulated gene expression in the parasite, ultimately resulting in cell death. This epigenetic mechanism is distinct from that of most currently used antimalarials.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound against P. falciparum

| Parameter | Strain/Stage | IC50 (nM) | Reference |

| HDAC Inhibition | Plasmodium HDAC | 31 | |

| Human HDAC | 3 | ||

| Asexual Blood Stage | Drug-Sensitive (3D7) | 41-42 | |

| Drug-Resistant (Various) | Similar to sensitive strains | ||

| Sexual Stage | Male Gametocytes | 190 | |

| Female Gametocytes | >5000 |

Table 2: In Vitro Selectivity and Safety Profile of this compound

| Parameter | Result | Reference |

| Human HDAC Isoform Inhibition (IC50) | HDAC1: 25 nM, HDAC2: 29 nM, HDAC3: 2 nM, HDAC6: 11 nM, HDAC8: 282 nM | |

| Cytotoxicity (HepG2 & THP-1 cells) | Negligible | |

| hERG Liability | >100 µM | |

| CYP Isoform Inhibition | >25 µM |

Table 3: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Model/Species | Dose | Result | Reference |

| Efficacy | P. falciparum in SCID mice | 10 mg/kg (p.o.) | 6.5% parasitemia remaining | |

| P. falciparum in SCID mice | 50 mg/kg (p.o.) | 2.57% parasitemia remaining | ||

| Oral Pharmacokinetics | Rat | 100 mg/kg | Cmax = 1.1 µM, T1/2 = 5.5 h |

Experimental Protocols

Protocol 1: In Vitro Asexual Blood Stage Antimalarial Assay

This protocol is adapted from methodologies used in the evaluation of this compound.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum.

Materials:

-

This compound, dissolved in 100% DMSO.

-

P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage.

-

Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, NaHCO3, AlbuMAX II, and gentamicin).

-

Human erythrocytes (O+).

-

96-well black, clear-bottom microplates.

-

SYBR Green I nucleic acid stain.

-

Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA).

-

Fluorescence plate reader.

Methodology:

-

Drug Preparation: Prepare a 2-fold serial dilution of this compound in complete culture medium in a 96-well plate. Include drug-free wells as negative controls and uninfected erythrocytes as a background control.

-

Parasite Culture Addition: Add synchronized P. falciparum culture (at ~0.5% parasitemia and 2.5% hematocrit) to each well.

-

Incubation: Incubate the plates for 72 hours in a humidified, gassed chamber (5% O2, 5% CO2, 90% N2) at 37°C.

-

Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. Seal the plates and incubate in the dark at room temperature for 1-2 hours.

-

Fluorescence Reading: Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Normalize the data to the drug-free control wells (100% growth). Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic model using appropriate software.

Protocol 2: In Vivo Efficacy Assessment in a Mouse Model

This protocol is based on the SCID mouse model of human P. falciparum malaria used for this compound evaluation.

Objective: To evaluate the therapeutic efficacy of this compound in reducing parasitemia in an in vivo model.

Materials:

-

This compound, formulated for oral administration.

-

SCID (Severe Combined Immunodeficient) mice engrafted with human erythrocytes.

-

P. falciparum culture for infection.

-

Vehicle control (e.g., 100% DMSO or other appropriate vehicle).

-

Standard antimalarial drug (e.g., Chloroquine) as a positive control.

-

Giemsa stain and microscopy supplies.

Methodology:

-

Infection: Inoculate humanized SCID mice intravenously with P. falciparum-parasitized erythrocytes (e.g., 2 x 10^7 infected cells).

-

Treatment Initiation: Once parasitemia reaches a predetermined level (e.g., 1-2%), randomize mice into treatment groups (vehicle control, this compound at various doses, positive control).

-

Drug Administration: Administer this compound orally (p.o.) once daily for four consecutive days.

-